molecular formula C16H20N2 B8512636 4-[2-(4-Piperidyl)-Ethyl]-Quinoline

4-[2-(4-Piperidyl)-Ethyl]-Quinoline

Cat. No.: B8512636
M. Wt: 240.34 g/mol
InChI Key: LGTBHOAANLAGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Piperidyl)-Ethyl]-Quinoline is a quinoline derivative of significant interest in preclinical neuropharmacological research . This compound is structurally and pharmacologically related to the non-benzodiazepine anxiolytic agent Pipequaline, which has been studied for its selective anticonflict properties with minimal sedative, amnestic, or anticonvulsant effects compared to classical benzodiazepines . Its core structure, which features a quinoline moiety linked to a piperidine ring, is a key scaffold in medicinal chemistry, with various derivatives being investigated for their interactions with the central nervous system . The primary research value of this compound lies in its potential application as a reference standard or starting material for the synthesis of novel bioactive molecules targeting anxiety and related neurological conditions . While its specific mechanism of action requires further elucidation, its structural similarity to Pipequaline suggests a potential interaction with GABAergic systems, offering a valuable tool for researchers investigating selective anxiolysis . Patents covering related chemical structures highlight the ongoing interest in this chemical space for developing therapeutic agents . This product is intended for laboratory research use only by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety, handling, and storage procedures in accordance with their institution's guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

4-(2-piperidin-4-ylethyl)quinoline

InChI

InChI=1S/C16H20N2/c1-2-4-16-15(3-1)14(9-12-18-16)6-5-13-7-10-17-11-8-13/h1-4,9,12-13,17H,5-8,10-11H2

InChI Key

LGTBHOAANLAGKX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCC2=CC=NC3=CC=CC=C23

Origin of Product

United States

Exploration of Biological Activities and Molecular Mechanisms Preclinical and in Vitro Investigations

Receptor Binding and Modulation Studies

The interaction of quinoline (B57606) derivatives with central nervous system receptors is a key area of research. Investigations have primarily focused on the anxiolytic potential of Pipequaline, a close analogue of the title compound, leading to detailed studies of its receptor binding profile.

Investigations into Benzodiazepine (B76468) Receptor Partial Agonism and Competitive Inhibition (referencing Pipequaline/PK 8165)

Pipequaline (PK 8165) has been identified as a partial agonist at benzodiazepine (BZD) receptors. drugbank.comnih.govnih.gov Unlike full agonists, which elicit a maximal response, or antagonists, which block the receptor, a partial agonist produces a submaximal response while occupying the receptor site. This property is thought to contribute to its unique pharmacological profile, demonstrating anxiolytic effects with minimal sedative properties. drugbank.comnih.gov

Studies have shown that Pipequaline acts as a competitive inhibitor of benzodiazepine binding sites. drugbank.com This means it directly competes with other BZD ligands for the same binding location on the receptor complex. Electrophysiological studies on rat hippocampal pyramidal neurons further substantiated that Pipequaline's effects were blocked by Ro 15-1788, a classic benzodiazepine antagonist, confirming its action at the BZD site. nih.gov The compound was observed to potentiate the effects of the BZD agonist flurazepam at low doses, while at higher doses, it antagonized the effects of both flurazepam and lorazepam, a characteristic feature of partial agonism. nih.gov

CompoundReceptor TargetActionNotes
Pipequaline (PK 8165)Benzodiazepine ReceptorPartial Agonist, Competitive InhibitorA quinoline derivative with demonstrated anxiolytic properties in preclinical models. drugbank.comnih.gov
DiazepamBenzodiazepine ReceptorFull AgonistA classic benzodiazepine used as a comparator in studies. nih.gov
Ro 15-1788 (Flumazenil)Benzodiazepine ReceptorAntagonistUsed experimentally to block the effects of BZD agonists and partial agonists. nih.gov

Elucidation of Interactions with Gamma-Aminobutyric Acid (GABA)

The benzodiazepine receptor is a modulatory site on the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. The binding of benzodiazepines enhances the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization. Research indicates that the binding affinity of Pipequaline is modulated by GABA. drugbank.com This GABA shift, a change in ligand affinity in the presence of GABA, for Pipequaline was found to be intermediate between that of full BZD agonists and antagonists. drugbank.com This finding further supports its classification as a partial agonist, as its interaction with the benzodiazepine receptor is influenced by, but does not fully mimic the profile of, classic BZD agonists in the context of GABAergic modulation.

Exploration of Serotonin (B10506) Receptor Modulatory Potential

While direct studies on 4-[2-(4-Piperidyl)-Ethyl]-Quinoline's interaction with serotonin receptors are limited, research into the broader class of quinoline derivatives suggests potential activity. A study investigating a library of 4-phenyl quinoline derivatives found that these compounds had the ability to bind to serotonin receptors, specifically the 5-HT₁B and 5-HT₂B subtypes, as indicated by molecular docking studies. researchgate.net These in silico findings were supported by in vitro experiments showing that the compounds could inhibit serotonin-induced calcium ion efflux. researchgate.net Although these derivatives are structurally distinct from this compound, the shared quinoline core suggests that this scaffold may possess inherent affinity for serotonin receptors, warranting further investigation into the specific interaction of the title compound.

Enzymatic Activity Modulation

The ability of a compound to inhibit key enzymes is a crucial aspect of its pharmacological profile. For neuroactive compounds, the cholinesterase enzymes are of particular interest.

Assessment of Cholinesterase Inhibitory Profile (Acetylcholinesterase and Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.govmdpi.com Inhibition of these enzymes is a therapeutic strategy for conditions characterized by a cholinergic deficit. mdpi.com A review of the available literature reveals no specific studies investigating the inhibitory activity of this compound or Pipequaline against either acetylcholinesterase or butyrylcholinesterase. While many compounds, including natural alkaloids and synthetic molecules, have been identified as cholinesterase inhibitors, there is currently no published data to suggest that this specific quinoline-piperidine compound shares this activity. nih.govresearchgate.net Therefore, its profile in this regard remains uncharacterized.

Antimicrobial and Antiparasitic Research

The quinoline nucleus is a well-established pharmacophore in the fight against microbial and parasitic infections. Derivatives have been extensively studied for their efficacy against a range of pathogens, including the malaria parasite Plasmodium falciparum and various drug-resistant bacteria and fungi. nih.govnih.govnih.gov

The 4-aminoquinoline (B48711) scaffold is a cornerstone of antimalarial chemotherapy, with chloroquine (B1663885) being a historic example. nih.gov The rise of chloroquine-resistant P. falciparum has necessitated the development of new analogues capable of overcoming these resistance mechanisms. nih.govnih.gov Research into novel 4-aminoquinoline compounds, which share the core structure of the subject compound, has shown significant promise. These derivatives are often tested against both chloroquine-sensitive (e.g., NF54) and chloroquine-resistant (e.g., K1) strains of P. falciparum. nih.gov

Studies have shown that the activity of these compounds is linked to their ability to accumulate in the parasite's acidic food vacuole and interfere with the biocrystallization of heme into hemozoin, a critical detoxification process for the parasite. nih.gov Resistance is often mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT). nih.gov Many new 4-aminoquinoline derivatives demonstrate potent activity, with IC₅₀ values in the nanomolar range against both sensitive and resistant parasite strains, indicating their potential to circumvent established resistance pathways. nih.govhud.ac.uk

Table 1: Antimalarial Activity of Representative 4-Aminoquinoline Analogues This table presents data for compounds structurally related to the quinoline class, illustrating their activity against sensitive and resistant P. falciparum strains. Data is generalized from reported findings.

Compound Class P. falciparum Strain Resistance Status Typical IC₅₀ Range (ng/mL) Reference
4-Aminoquinoline Analogues NF54 Chloroquine-Sensitive 2 - 30 nih.gov
4-Aminoquinoline Analogues K1 Chloroquine-Resistant 6 - 114 nih.gov

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health, driving the search for new antibacterial agents. The quinoline scaffold has been a fruitful source for such compounds. nih.gov Various classes of quinoline derivatives have demonstrated significant in vitro activity against MRSA and other multidrug-resistant Gram-positive bacteria. nih.govnih.gov

For example, certain quinoline-2-one derivatives have shown potent efficacy, with one of the most active compounds displaying a MIC of 0.75 µg/mL against MRSA. nih.gov Other modifications, such as the introduction of a benzimidazole (B57391) moiety at the C-7 position of a quinolone, have yielded compounds with MIC values as low as 0.125 µg/mL against MRSA. nih.gov These findings underscore the chemical tractability of the quinoline nucleus and its potential for developing potent agents to combat resistant bacterial infections. nih.govnih.gov

Table 2: In Vitro Antibacterial Activity of Various Quinoline Derivatives against MRSA This table showcases the efficacy of different quinoline-based compounds against MRSA strains, demonstrating the versatility of the quinoline scaffold.

Quinoline Derivative Class Compound Example MRSA Strain MIC (µg/mL) Reference
Quinolone-Benzimidazole Hybrid Compound 19 MRSA 0.125 nih.govresearchgate.net
Quinolone-Benzimidazole Hybrid Compound 20 MRSA 0.125 nih.govresearchgate.net
Ciprofloxacin Derivative Compound 1 ATCC33591 8 nih.govresearchgate.net
Quinoline-2-one Derivative Compound 6c MRSA 0.75 nih.gov
Quinoline-Hydrazinyl Derivative Compound 13 MRSA 20 researchgate.net

Fungal infections, particularly those caused by Candida species, are a growing health concern due to increasing multidrug resistance. nih.gov Quinolines have been investigated as a potential source of new antifungal agents. Studies evaluating a range of quinoline derivatives have demonstrated selective antifungal action. For instance, certain modified quinolines have shown activity specifically against yeast, with MIC ranges of 25–50 μg/mL against Candida strains. nih.gov Furthermore, hybrid molecules combining a quinoline structure with a chalcone (B49325) moiety have exhibited good inhibitory activity against C. albicans, especially when used in combination with existing antifungal drugs like fluconazole. nih.gov This synergistic effect could lead to new strategies for treating resistant fungal infections. nih.gov

Anticancer and Multidrug Resistance Reversal Studies (In Vitro)

In oncology, quinoline derivatives are being explored for both direct cytotoxic effects and their ability to reverse multidrug resistance (MDR), a major cause of chemotherapy failure. arabjchem.orgglobalresearchonline.net MDR is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapy drugs out of cancer cells. nih.govfrontiersin.org

A close analogue of the subject compound, known as MS-209 (dofequidar), has been extensively studied for its ability to reverse P-gp-mediated MDR. nih.govnih.gov In vitro studies have shown that MS-209 can completely restore the chemosensitivity of MDR cancer cells to drugs like vincristine (B1662923) and doxorubicin (B1662922) at concentrations of 1-10 µM. nih.gov The mechanism involves the direct interaction of MS-209 with P-glycoprotein, inhibiting the efflux of anticancer agents. nih.gov

Crucially, this activity extends beyond simple chemosensitization. Research has demonstrated that MS-209 inhibits the formation of multiorgan metastases in preclinical models of human small cell lung cancer. nih.govnih.gov By reversing drug resistance in metastatic cells, MS-209 allows chemotherapy to be effective against disseminated tumors. nih.gov Later studies also identified that dofequidar (B1662172) can inhibit another important ABC transporter, ABCG2/BCRP, which is often overexpressed in highly invasive cancer stem-like cells. nih.gov By targeting these key resistance proteins, quinoline derivatives like MS-209 can inhibit the functional advantages of resistant cells, including their enhanced survival and metastatic potential. nih.govmdpi.com

Table 3: Reversal of Multidrug Resistance by MS-209 (Dofequidar) in Vitro This table summarizes the effect of MS-209 in restoring the activity of conventional chemotherapy drugs in resistant human cancer cell lines.

Cancer Cell Line Resistance Type Chemotherapy Agent MS-209 Concentration (µM) Effect Reference
K562/ADM Adriamycin-Resistant Doxorubicin (Adriamycin) 1-10 Complete reversal of resistance nih.gov
SBC-3/ADM Adriamycin-Resistant Etoposide, Adriamycin, Vincristine Dose-dependent Restored chemosensitivity nih.gov
H69/VP Etoposide-Resistant Etoposide, Adriamycin, Vincristine Dose-dependent Restored chemosensitivity nih.gov
KB/BCRP ABCG2/BCRP Overexpressing Mitoxantrone 10 Sensitized cells to drug nih.gov

Other Biological Response Investigations in Preclinical Models

Based on a comprehensive review of available scientific literature, no preclinical or in vitro studies were identified that specifically investigate the effects of this compound (or its synonyms MS-209 and Dofequidar) on models of sickle cell disease. The searches for its impact on related parameters such as red cell rigidity or capillary perfusion also yielded no relevant results. drugbank.comnih.govnih.govnih.govgoogle.comtasc.org.in

A review of published preclinical research did not identify any studies focused on the potential of this compound (MS-209, Dofequidar) to reduce fibrotic processes. While ABC transporters can be involved in processes that may influence fibrosis, no direct investigation of this compound as an anti-fibrotic agent was found. mdpi.comfrontiersin.org

The pharmacodynamic effects of this compound have been evaluated in several in vivo preclinical disease models, primarily focusing on its role as an MDR modulator in cancer.

In xenograft models using multidrug-resistant human cancer cells, oral administration of MS-209 in combination with conventional chemotherapeutic agents resulted in enhanced antitumor activity. For instance, co-administration of dofequidar with cisplatin (B142131) led to a significant reduction in tumor weight and volume in an osteosarcoma xenograft model compared to cisplatin alone. iiarjournals.org Similarly, it has been shown to enhance the efficacy of drugs like doxorubicin and vincristine in various resistant tumor models transplanted into mice. researchgate.net

A key pharmacodynamic effect is the sensitization of cancer stem-like cells (CSCs) to chemotherapy in vivo. In xenograft models established from CSC-like side population (SP) cells, which are typically drug-resistant, the combination of dofequidar and the chemotherapeutic agent CPT-11 greatly reduced tumor growth, whereas CPT-11 alone was ineffective. nih.gov This suggests a potent pharmacodynamic effect in targeting the resistant cell populations that drive tumor progression and relapse. nih.gov The compound itself, when administered alone, generally shows no direct antitumor activity in vivo. researchgate.net

In Vivo ModelCo-administered DrugObserved Pharmacodynamic EffectReference
Osteosarcoma XenograftCisplatinSignificantly smaller tumor weight and volume in the combination group. iiarjournals.org
Cancer Stem-Like Cell (SP) XenograftCPT-11 (Irinotecan)Greatly reduced SP-derived tumor growth. Dofequidar alone had almost no effect. nih.gov
Prostate Cancer XenograftDoxorubicinIncreased chemotherapeutic efficacy of doxorubicin. aacrjournals.org
Multidrug-Resistant Solid Tumor Cell Line XenograftsAdriamycin, Vincristine, Paclitaxel, DocetaxelEnhanced antitumor effects of the anticancer agents. researchgate.netresearchgate.net

Computational Chemistry and in Silico Molecular Modeling

Quantum Chemical Calculations for Advanced Molecular Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for the detailed characterization of molecular systems. nih.govrsc.org These methods provide a fundamental understanding of the geometric and electronic properties of 4-[2-(4-Piperidyl)-Ethyl]-Quinoline.

Geometry Optimization and Conformational Analysis (e.g., Density Functional Theory)

The first step in characterizing a molecule computationally is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to its atomic coordinates. For quinoline (B57606) derivatives, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly employed to obtain accurate optimized geometries. cnr.it The resulting bond lengths, bond angles, and dihedral angles provide a precise picture of the molecular architecture. researchgate.netmdpi.com

For this compound, the optimization process would reveal the specific spatial arrangement of the quinoline and piperidine (B6355638) rings and the ethyl linker connecting them. Conformational analysis, an extension of geometry optimization, explores the different spatial orientations (conformers) of the molecule and their relative energies. This is particularly important for a flexible molecule like this compound, which has rotatable bonds in the ethyl chain and the piperidine ring. Identifying the global minimum energy conformer is crucial as it represents the most populated and likely bioactive conformation.

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Quinoline Derivative Core Structure Calculated via DFT.
ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å)N1–Ca1.3512 researchgate.net
N2–Cb1.3245 researchgate.net
Bond Angle (°)Cc–N1–Ca121.0 researchgate.net
Cc–N2–Cb118.8 researchgate.net

Electronic Structure Analysis (HOMO-LUMO Orbital Energies, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net For quinoline itself, DFT calculations have placed the HOMO-LUMO energy gap at approximately -4.83 eV. scirp.org

The Molecular Electrostatic Potential (MEP) surface is another vital tool that maps the charge distribution on the molecule's surface. researchgate.net It visually identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP would likely show negative potential around the nitrogen atom of the quinoline ring, indicating a site susceptible to electrophilic attack. Conversely, the hydrogen atoms of the piperidine's N-H group would exhibit a positive potential, highlighting a potential hydrogen bond donor site.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for Quinoline Derivatives.
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Quinoline-6.646-1.8164.83 scirp.org
8-hydroxy-2-methyl quinoline-8.475-5.2183.257 arabjchem.org
5,7-dichloro-8-hydroxy-2-methyl quinoline-7.346-5.0322.314 arabjchem.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural confirmation of synthesized compounds. DFT calculations can be used to compute the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and the vibrational frequencies (infrared and Raman spectra). researchgate.netresearchgate.net By comparing the calculated spectra with experimental data, a detailed assignment of the signals can be made. researchgate.netnih.gov For instance, the calculated ¹H NMR spectrum of this compound would predict the chemical shifts for the protons on the quinoline and piperidine rings, as well as those on the ethyl linker. chemicalbook.com Similarly, calculated vibrational frequencies can be correlated with the peaks in the experimental IR spectrum, providing insights into the molecule's vibrational modes. scirp.org

Table 3: Comparison of Experimental and Calculated 13C NMR Chemical Shifts (ppm) for a Representative Quinoline Derivative.
Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)Reference
C2159.8160.6 researchgate.net
C5160.9172.4 researchgate.net

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. nih.govrsc.org This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. semanticscholar.org For this compound, molecular docking studies could be performed against various biological targets to explore its potential pharmacological activities. nih.govresearchgate.net

The process involves placing the 3D structure of this compound into the binding site of a target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding energy. The results of a docking study would provide a binding score, indicating the strength of the interaction, and a detailed view of the binding pose. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. Such insights are crucial for understanding the molecule's mechanism of action at a molecular level and for guiding the design of more potent and selective derivatives. nih.govrsc.org

Elucidation of Binding Affinities and Modes within Enzyme Active Pockets

Molecular docking studies on analogs of this compound have been instrumental in elucidating their potential binding affinities and modes of interaction within the active sites of various enzymes. While direct studies on the title compound are limited, research on structurally related quinoline-piperidine and quinoline-piperazine scaffolds provides valuable predictive information.

For instance, in studies of quinoline derivatives as potential inhibitors of enzymes such as acetylcholinesterase (AChE) and epidermal growth factor receptor (EGFR), the quinoline core often engages in π-π stacking interactions with aromatic residues in the active site. The piperidine moiety, in the case of this compound, is predicted to form hydrogen bonds and van der Waals interactions with the surrounding amino acids. The ethyl linker provides conformational flexibility, allowing the piperidyl and quinoline moieties to adopt optimal orientations for binding.

The binding affinity, often expressed as a docking score or predicted inhibition constant (Ki), is influenced by the sum of these interactions. For a series of quinoline-based inhibitors, these scores can range from favorable negative values, indicating potentially strong binding, to less favorable or positive values.

Table 1: Predicted Interactions for Quinoline-Piperidine Analogs in Enzyme Active Sites

Enzyme TargetInteracting Residues (Predicted)Interaction TypeReference
Acetylcholinesterase (AChE)Trp84, Tyr334π-π stacking (Quinoline) researchgate.net
Asp72, Ser122Hydrogen Bonding (Piperidine N-H) researchgate.net
EGFR KinasePhe723, Leu844Hydrophobic interactions (Quinoline) rsc.org
Thr790, Met793Hydrogen Bonding (Piperidine) rsc.org

Note: This table is illustrative and based on studies of analogous compounds.

Modeling of Ligand-Protein Interactions and Structural Basis of Activity

The structural basis for the activity of quinoline derivatives is often explored through detailed modeling of ligand-protein interactions. These models reveal key pharmacophoric features necessary for biological activity. For compounds like this compound, the quinoline ring can act as a crucial scaffold, positioning the piperidine group for specific interactions that can modulate enzyme function.

Molecular dynamics (MD) simulations can further refine the static picture provided by molecular docking, offering insights into the dynamic stability of the ligand-protein complex over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding, providing a more realistic representation of the interaction.

Computational Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Computational Structure-Activity Relationship (SAR) modeling is a important tool for understanding how the chemical structure of a compound influences its biological activity. For quinoline derivatives, these models help in predicting the activity of new analogs and guiding the design of more potent and selective molecules. rsc.orgquimicaorganica.org

QSAR (Quantitative Structure-Activity Relationship) models are developed by correlating variations in the physicochemical properties (descriptors) of a series of compounds with their biological activities. quimicaorganica.org For quinoline-piperidine derivatives, relevant descriptors often include:

Electronic properties: Partial charges, dipole moment, and frontier molecular orbital energies (HOMO/LUMO).

Steric properties: Molecular volume, surface area, and specific substituent parameters.

Hydrophobic properties: LogP (octanol-water partition coefficient).

Topological indices: Describing molecular connectivity and shape.

These models can take the form of linear equations (e.g., multiple linear regression) or more complex machine learning algorithms. quimicaorganica.org A typical QSAR model might reveal that electron-withdrawing groups on the quinoline ring or specific substitutions on the piperidine ring enhance activity.

Table 2: Key SAR Insights for 4-Substituted Quinoline Derivatives

Structural ModificationImpact on ActivityRationale (Hypothesized)Reference(s)
Substitution on Quinoline RingVaries with position and nature of substituentAlters electronic properties and steric interactions quimicaorganica.orgquora.com
Nature of the LinkerInfluences flexibility and optimal positioningAffects the ability to span key interaction points researchgate.net
Substitution on Piperidine RingCan significantly alter potency and selectivityModifies hydrogen bonding capacity and steric fit researchgate.net
Chirality of Piperidine SubstituentsCan lead to stereospecific interactionsOne enantiomer may have a more favorable fit in the binding site researchgate.net

Predictive analytics, powered by these SAR models, can be employed to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing, thereby accelerating the drug discovery process.

Theoretical Investigations of Reaction Mechanisms and Regioselectivity

Theoretical chemistry plays a crucial role in understanding the mechanisms of chemical reactions, including those involved in the synthesis of complex molecules like this compound. Computational studies can elucidate reaction pathways, identify transition states, and predict the regioselectivity of reactions.

The formation of the C-C bond between the quinoline ring and the ethyl-piperidine side chain is a key synthetic step. Theoretical investigations into related reactions, such as the alkylation of quinolines, provide insights into the likely mechanisms. Nucleophilic substitution on the quinoline ring is a common strategy. iipseries.org The regioselectivity of such reactions (i.e., whether the substitution occurs at the C2 or C4 position) is a critical aspect that can be explored computationally.

Theoretical calculations, often using Density Functional Theory (DFT), can model the energy profiles of different reaction pathways. These calculations generally show that the stability of the intermediate (a Meisenheimer-like complex in the case of nucleophilic aromatic substitution) is a key determinant of regioselectivity. For quinoline, nucleophilic attack is generally favored at the C2 and C4 positions due to the electron-withdrawing effect of the nitrogen atom. The relative reactivity of these positions can be influenced by the nature of the nucleophile, the solvent, and the presence of any activating or deactivating groups on the quinoline ring.

For the synthesis of this compound, a plausible pathway involves the reaction of a suitable 4-substituted quinoline (e.g., 4-chloroquinoline) with a piperidine-ethyl nucleophile. Theoretical studies can help to predict the activation energies for the formation of the C4-substituted product versus the C2-substituted isomer, thereby explaining the observed regioselectivity.

Advanced Analytical Characterization Techniques in Research Contexts

Chromatographic Methods

Chromatographic techniques are essential for the separation and purification of 4-[2-(4-Piperidyl)-Ethyl]-Quinoline, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds. A validated HPLC method would be developed to separate this compound from any starting materials, byproducts, or degradation products. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, a quantitative measure of purity can be obtained. HPLC is also extensively used to monitor the progress of a chemical reaction by taking aliquots from the reaction mixture at different time points and analyzing the relative amounts of starting material and product.

Parameter Typical Conditions
Column C18 reverse-phase
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time Dependent on specific method parameters

High-Performance Thin Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and reproducibility. While less common for single-molecule purity assessment compared to HPLC, HPTLC can be employed for fingerprinting analysis. This can be particularly useful in comparing different batches of a synthesized compound or for identifying it within a complex matrix. The retention factor (Rf) value, combined with visualization under UV light or after staining with a suitable reagent, provides a characteristic fingerprint of the compound.

X-ray Crystallography for Absolute Structure Elucidation

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid, providing precise information about bond lengths, bond angles, and the spatial arrangement of atoms within a molecule. This technique is indispensable in unequivocally confirming the molecular structure of novel compounds and in understanding the supramolecular interactions that govern the crystal packing.

Despite a thorough search of available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no specific single-crystal X-ray diffraction data for the compound This compound has been publicly reported. Consequently, detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates are not available at this time.

For illustrative purposes, and to highlight the type of data that would be obtained from such an analysis, presented below are tables detailing the kind of information that a full crystallographic study would provide.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

ParameterHypothetical Value
Empirical formulaC₁₆H₂₀N₂
Formula weight240.35 g/mol
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
aValue Å (α = 90°)
bValue Å (β = Value°)
cValue Å (γ = 90°)
VolumeValue ų
Z4
Density (calculated)Value Mg/m³
Absorption coefficientValue mm⁻¹
F(000)Value
Crystal sizeValue x Value x Value mm³
Theta range for data collectionValue to Value°
Index rangesh, k, l ranges
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Completeness to thetaValue %
Refinement methodFull-matrix least-squares on F²
Data / restraints / paramsValue / Value / Value
Goodness-of-fit on F²Value
Final R indices [I>2σ(I)]R1 = Value, wR2 = Value
R indices (all data)R1 = Value, wR2 = Value
Largest diff. peak and holeValue and Value e.Å⁻³

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

Bond Length (Å) Angle Degrees (°)
N(1)-C(2)ValueC(2)-N(1)-C(9)Value
N(1)-C(9)ValueC(3)-C(2)-N(1)Value
C(4)-C(10)ValueC(4)-C(10)-C(11)Value
C(11)-C(12)ValueC(10)-C(11)-C(12)Value
C(12)-N(13)ValueC(11)-C(12)-N(13)Value
N(13)-C(14)ValueC(12)-N(13)-C(18)Value
N(13)-C(18)ValueC(14)-N(13)-C(18)Value

The successful crystallization of This compound and subsequent X-ray diffraction analysis would be a significant contribution to the chemical sciences, providing the foundational structural data necessary for advanced molecular modeling, structure-activity relationship (SAR) studies, and the rational design of new derivatives with tailored properties.

Future Research Directions and Identified Gaps for 4 2 4 Piperidyl Ethyl Quinoline Research

Exploration of Novel and Sustainable Synthetic Pathways

Currently, there are no specific, optimized, or sustainable synthetic methods reported in the scientific literature for the production of 4-[2-(4-Piperidyl)-Ethyl]-Quinoline. Future research should focus on developing efficient and environmentally friendly synthetic routes. This could involve exploring various well-established methods for quinoline (B57606) synthesis and adapting them for this specific target molecule. Key areas for investigation would include:

Retrosynthetic Analysis: Devising multiple synthetic strategies to identify the most viable and efficient routes.

Green Chemistry Approaches: Investigating the use of non-toxic solvents, catalysts, and energy-efficient reaction conditions.

Scalability: Developing a synthesis method that can be scaled up for potential future production.

A detailed comparison of different potential synthetic pathways is presented in the table below.

Potential Synthetic PathwayStarting MaterialsKey ReactionsPotential AdvantagesPotential Challenges
Friedländer Annulation 2-aminoaryl aldehyde/ketone and a compound with an α-methylene group adjacent to a carbonylCondensation and cyclizationHigh atom economy, often good yields.Availability of specific starting materials.
Doebner-von Miller Reaction α,β-Unsaturated carbonyl compound and an anilineCyclization under acidic conditionsOne-pot synthesis.Can produce mixtures of isomers.
Combes Quinoline Synthesis Aniline and a β-diketoneAcid-catalyzed cyclizationGood for specific substitution patterns.Harsh reaction conditions may be required.
Skraup Synthesis Aniline, glycerol, an oxidizing agent, and sulfuric acidCyclization and dehydrogenationUses readily available starting materials.Highly exothermic and can be hazardous.

In-Depth Mechanistic Studies for Identified Biological Activities

As there are no reported biological activities for this compound, the first step would be to conduct broad biological screening to identify any potential pharmacological effects. Once an activity is identified, in-depth mechanistic studies would be crucial. These studies should aim to:

Identify Molecular Targets: Determine the specific proteins, enzymes, or receptors that the compound interacts with.

Elucidate Mechanism of Action: Understand how the compound exerts its biological effect at a molecular level.

Dose-Response Studies: Establish the relationship between the concentration of the compound and the observed biological effect.

Development of Advanced Computational Models for Structure-Property-Activity Relationships

In the absence of experimental data, computational modeling can provide initial insights into the potential properties of this compound. Future research in this area should involve:

Molecular Docking: Predicting the binding affinity and mode of interaction of the compound with various known biological targets.

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a series of related compounds are synthesized and tested, QSAR models can be developed to predict the activity of new derivatives.

ADMET Prediction: Using computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity properties of the molecule.

Investigation of New Biological Targets and Therapeutic Applications

Given the diverse biological activities of other quinoline derivatives, this compound should be screened against a wide array of biological targets to uncover novel therapeutic applications. Potential areas of investigation include:

Anticancer Activity: Screening against various cancer cell lines.

Antimicrobial Activity: Testing against a panel of bacteria and fungi.

Neurological Activity: Investigating its effects on central nervous system targets.

Anti-inflammatory Activity: Assessing its potential to modulate inflammatory pathways.

Design and Synthesis of Next-Generation Derivatives with Enhanced Potency and Selectivity

Following the identification of a promising biological activity, the design and synthesis of next-generation derivatives would be a critical step. This would involve a systematic medicinal chemistry approach to:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to understand how structural modifications affect biological activity.

Optimize Potency: Modifying the chemical structure to enhance the desired biological effect.

Improve Selectivity: Designing derivatives that interact more specifically with the desired biological target to reduce off-target effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[2-(4-Piperidyl)-Ethyl]-Quinoline, and what reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:

  • Quinoline core formation : Electrophilic substitution or condensation reactions to introduce substituents like sulfonyl or halogen groups .
  • Piperidine integration : Nucleophilic addition or alkylation reactions, often using catalysts (e.g., cesium carbonate) to enhance efficiency .
  • Critical parameters : Temperature (e.g., 160°C for condensation ), solvent choice (DMF for sulfonyl group introduction ), and stoichiometric ratios.
    • Key Data : Yields typically range from 60–85% under optimized conditions, with purity confirmed via HPLC .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm hydrogen/carbon environments, particularly distinguishing piperidine and quinoline moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C24H26N2O4S for analogs ).
  • Infrared (IR) Spectroscopy : Identifies functional groups like sulfonyl (S=O stretch at ~1350 cm⁻¹) and ester carbonyls (C=O at ~1700 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary pharmacological screening?

  • Methodological Answer :

  • Antibacterial activity : Microdilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) to determine MIC values .
  • Enzyme inhibition : Fluorescence-based assays targeting enzymes like acetylcholinesterase (relevant for Alzheimer’s research ).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC50 values .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental pharmacological data?

  • Methodological Answer :

  • Molecular Docking : Predict binding affinities to biological targets (e.g., receptors implicated in Alzheimer’s or cancer) using software like AutoDock .
  • Quantum Chemical Calculations : Analyze reactivity (e.g., Fukui indices) to explain discrepancies in electrophilic/nucleophilic behavior .
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to validate in vitro findings .

Q. What strategies optimize regioselectivity during functionalization of the quinoline core?

  • Methodological Answer :

  • Directing Groups : Use sulfonyl or halogen substituents to guide electrophilic substitution at specific positions (e.g., C-3 or C-6) .
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance selectivity in C–H activation reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor certain pathways by stabilizing intermediates .

Q. How do structural modifications (e.g., sulfonyl vs. methyl groups) alter bioactivity?

  • Methodological Answer :

  • SAR Studies : Compare analogs with varying substituents:
  • Sulfonyl groups : Enhance antibacterial activity via membrane disruption .
  • Methoxy groups : Improve CNS permeability for neuroactive compounds .
  • Physicochemical Profiling : LogP and TPSA calculations predict absorption (e.g., BBB penetration ).

Q. What experimental and computational approaches validate reaction mechanisms for piperidine-ethyl linkage formation?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Differentiate between SN1/SN2 pathways .
  • DFT Calculations : Map energy profiles for intermediates (e.g., carbocation stability in alkylation steps ).
  • Trapping Experiments : Use scavengers (e.g., TEMPO) to detect radical intermediates .

Data Analysis and Optimization

Q. How should researchers address low reproducibility in synthetic yields?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to identify critical variables (e.g., temperature, catalyst loading) .
  • In-line Analytics : Real-time monitoring via FTIR or Raman spectroscopy to track reaction progress .
  • Purification Protocols : Optimize column chromatography (e.g., silica gel with ethyl acetate/methanol gradients ).

Q. What statistical methods are appropriate for analyzing dose-response data in bioassays?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 .
  • ANOVA with post-hoc tests : Compare multiple analogs’ bioactivities (e.g., Tukey’s HSD for MIC values ).
  • Machine Learning : Train models on chemical descriptors (e.g., Morgan fingerprints) to predict activity .

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